

# Technical Support Center: GSK931145 Two-Tissue Compartmental Modeling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PET ligand **GSK931145**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when applying a two-tissue compartmental model (2TCM) for the kinetic analysis of [11C]**GSK931145** data.

### Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our total distribution volume (VT) estimates when using a two-tissue compartmental model (2TCM) for [11C]**GSK931145** PET data in human subjects. Is this a known issue?

A1: Yes, this is a well-documented issue. Studies have shown that the test-retest reproducibility of VT calculated using a 2TCM for [11C]GSK931145 in humans is poor, with a high variance of 29-38%.[1][2][3] This high variability suggests that the 2TCM may not be the most reliable method for quantifying [11C]GSK931145 binding in human studies.

Q2: Why does the two-tissue compartmental model perform poorly for [11C]**GSK931145** in humans?

A2: The suboptimal performance of the 2TCM for [11C]**GSK931145** in humans is likely due to a combination of factors inherent to the tracer's kinetic properties in humans. These include:



- Slow Kinetics: Tracers with slow kinetics can make it difficult to distinguish between the two tissue compartments within the typical PET scan duration.[4]
- Low Brain Delivery (K1): In humans, [11C]GSK931145 exhibits significantly lower brain delivery (K1 value of approximately 0.025 ml cm-3 min-1) compared to primates (approximately 0.126 ml cm-3 min-1).[1][2][3] This low influx rate can impact the identifiability of the individual kinetic parameters.
- High Plasma Protein Binding: A high degree of plasma protein binding results in a low free fraction of the tracer available to enter the brain, which can affect the signal-to-noise ratio and the stability of the model fit.
- Lack of a True Reference Region: Homologous competition studies in primates have indicated that there is no brain region devoid of Glycine Transporter Type 1 (GlyT1), which makes it challenging to use reference tissue models that rely on such a region.[1][2]

Q3: Are there alternative modeling approaches that are recommended for [11C]GSK931145?

A3: Yes, a pseudo-reference tissue model (PRTM) has been shown to provide more reproducible estimates of the binding potential (BPND) for [11C]**GSK931145** in humans, with a test-retest variability of 16-23%.[1][2][3] This approach does not require a true reference region and can be a more robust alternative to the 2TCM for this tracer.

Q4: How does [11C]**GSK931145** compare to other GlyT1 PET tracers in terms of kinetic modeling?

A4: Other GlyT1 PET tracers have shown more favorable properties for kinetic modeling in humans. For instance, [11C]RO5013853 has demonstrated higher VT and better test-retest reliability with a 2TCM. [18F]MK-6577 is also considered superior to [11C]GSK931145 due to its faster kinetics and higher specific binding signal.[5]

## **Troubleshooting Guide**

Problem: High variance and poor reproducibility of VT estimates from a 2TCM.



## Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause           | Diagnostic Check                                                                                                                                                                                                                                                       | Recommended Solution                                                                                                                                                                                                                                |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Model Non-identifiability | Examine the correlation matrix of the fitted parameters. High correlation between parameters (e.g., K1 and k2, or k3 and k4) suggests that the model cannot uniquely determine their values from the data.                                                             | Consider using a simpler model, such as a one-tissue compartmental model, or a more robust method like the pseudo-reference tissue model.                                                                                                           |
| Slow Tracer Kinetics      | Visually inspect the time-<br>activity curves (TACs). If the<br>tissue TACs do not reach a<br>clear peak and show a slow,<br>continuous uptake throughout<br>the scan, it may indicate slow<br>kinetics that are not well-<br>captured by a standard scan<br>duration. | If feasible, extend the PET scan duration to better capture the full kinetic profile of the tracer.                                                                                                                                                 |
| Noisy Data                | Assess the quality of the PET data. High noise levels can lead to instability in the model fitting process.                                                                                                                                                            | Improve data quality by optimizing reconstruction parameters or increasing the injected dose (within safety limits). Spatial smoothing of the dynamic images can also help, but should be used with caution as it can affect quantitative accuracy. |
| Inadequate Model Fit      | Review the goodness-of-fit metrics (e.g., weighted sum of squared residuals, Akaike Information Criterion). Visually inspect the model fit to the TACs to identify systematic deviations.                                                                              | If the 2TCM consistently fails to fit the data well across multiple regions and subjects, it is a strong indicator that this model is inappropriate for this tracer under the given experimental conditions.  Switch to an alternative              |



modeling approach like the PRTM.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from studies of [11C]GSK931145 and a comparator GlyT1 tracer.

Table 1: Test-Retest Variability of [11C]GSK931145 Quantification in Humans

| Quantification<br>Method          | Parameter | Test-Retest<br>Variability (%) | Reference |
|-----------------------------------|-----------|--------------------------------|-----------|
| Two-Tissue<br>Compartmental Model | VT        | 29 - 38                        | [1][2][3] |
| Pseudo-Reference<br>Tissue Model  | BPND      | 16 - 23                        | [1][2][3] |

Table 2: Comparison of Kinetic Parameters for GlyT1 PET Tracers in Humans

| Parameter                         | [11C]GSK931145 | [11C]RO5013853 | [18F]MK-6577                                                         |
|-----------------------------------|----------------|----------------|----------------------------------------------------------------------|
| K1 (ml cm-3 min-1)                | ~0.025         | ~0.037         | Not explicitly stated,<br>but described as<br>having faster kinetics |
| VT (ml cm-3)                      | 0.43 - 0.79    | 0.86 - 2.59    | 2.1 - 6.7                                                            |
| Test-Retest VT<br>Variability (%) | 29 - 38        | < 10           | < 12                                                                 |

## **Experimental Protocols**

Detailed Methodology for a Typical [11C]GSK931145 Human PET Study

• Subject Preparation:



- Subjects fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and a radial artery catheter may be inserted for arterial blood sampling.
- Radiotracer Administration:
  - A bolus injection of [11C]GSK931145 is administered intravenously. The average injected dose is typically around 304-429 MBq.[6][7]
- PET Image Acquisition:
  - Dynamic PET scanning of the brain is initiated simultaneously with the radiotracer injection.
  - Scan duration is typically 90-120 minutes.[6][7][8]
  - Data are acquired in list mode and subsequently binned into a series of time frames.
- Arterial Blood Sampling (for input function):
  - Automated arterial blood sampling is performed for the first few minutes, followed by manual arterial blood samples taken at progressively longer intervals throughout the scan.
  - Plasma is separated by centrifugation, and radioactivity is measured in a gamma counter.
  - Metabolite analysis is performed on selected plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer.
- Image Reconstruction and Analysis:
  - Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
  - Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.



- Time-activity curves (TACs) are generated for each ROI.
- The metabolite-corrected arterial plasma TAC serves as the input function for the kinetic model.
- Kinetic parameters are estimated by fitting the chosen model (e.g., 2TCM or PRTM) to the tissue TACs.

#### **Visualizations**



Click to download full resolution via product page

Caption: GlyT1 signaling pathway and the mechanism of action of GSK931145.





Click to download full resolution via product page

Caption: Experimental workflow for a [11C]GSK931145 PET imaging study.





Click to download full resolution via product page

Caption: Troubleshooting logic for issues with the 2TCM for GSK931145.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: GSK931145 Two-Tissue Compartmental Modeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#issues-with-two-tissue-compartmental-model-for-gsk931145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com